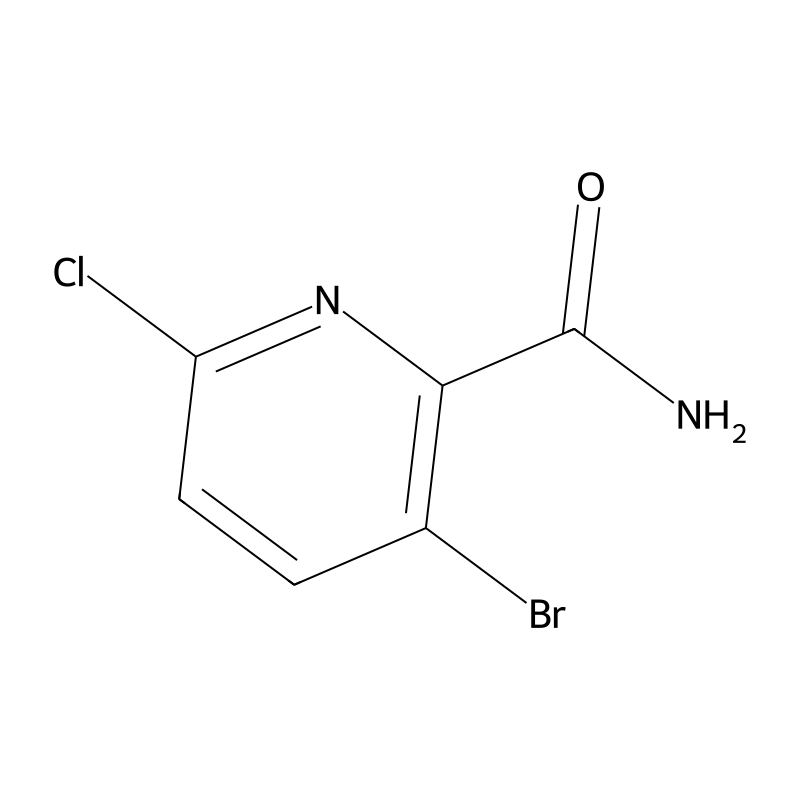

3-Bromo-6-chloropicolinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-6-chloropicolinamide is an organic compound with the molecular formula C₆H₄BrClN₂O. It features a pyridine ring substituted with bromine and chlorine atoms, as well as an amide functional group. This compound is characterized by its unique structural configuration, which contributes to its reactivity and potential biological activities. The presence of halogen substituents enhances its electrophilic properties, making it suitable for various

- Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine can be replaced by other substituents under appropriate conditions .

- Nucleophilic Addition: The amide group can react with nucleophiles, leading to the formation of various derivatives.

- Dehalogenation Reactions: Under certain conditions, halogen atoms can be removed from the compound, which may alter its biological activity and properties.

Research indicates that 3-Bromo-6-chloropicolinamide exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Additionally, its structure suggests possible interactions with biological targets, which may lead to therapeutic applications in treating infections or other diseases. The compound's ability to inhibit specific enzymes has also been noted, indicating a potential role in drug development .

Several synthesis methods have been reported for 3-Bromo-6-chloropicolinamide:

- Halogenation of Picolinamide: This method involves the bromination and chlorination of picolinamide using bromine and chlorine reagents under controlled conditions.

- Electrophilic Aromatic Substitution: Utilizing electrophiles in the presence of suitable catalysts can yield 3-Bromo-6-chloropicolinamide from related precursors.

- Reactions with Amides: The introduction of amide functionalities through nucleophilic addition reactions can also lead to the synthesis of this compound .

3-Bromo-6-chloropicolinamide has various applications across different fields:

- Pharmaceuticals: Due to its antimicrobial properties, it is being explored for use in developing new antibiotics or other therapeutic agents.

- Chemical Research: Its unique structure makes it a valuable intermediate in organic synthesis and materials science.

- Agricultural Chemistry: Potential applications in agrochemicals for pest control are being investigated due to its biological activity.

Studies on the interactions of 3-Bromo-6-chloropicolinamide with biological systems have revealed insights into its mechanism of action. It has been shown to interact with specific enzymes and receptors, suggesting a multifaceted role in biological pathways. In vitro studies indicate that it may modulate cellular responses, making it a candidate for further pharmacological research .

Several compounds share structural similarities with 3-Bromo-6-chloropicolinamide. Here is a comparison highlighting its uniqueness:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 5-Bromo-2-chloro-6-methylpyridine | 0.87 | Methyl substitution alters reactivity and properties |

| 3-Bromo-6-chloropyridine-2-carboxylic acid | 0.86 | Carboxylic acid group introduces different reactivity |

| tert-Butyl 3-bromo-6-chloropicolinate | 0.74 | Tert-butyl group affects solubility and stability |

| 1-(3-Bromopyridin-2-yl)ethanone | 0.76 | Different functional group leading to varied activity |

| 5-Bromo-2-chloro-6-methylnicotinonitrile | 0.73 | Nitrile group adds distinct electronic properties |

The presence of both bromine and chlorine in 3-Bromo-6-chloropicolinamide sets it apart from similar compounds, influencing its reactivity and biological interactions uniquely .

The synthesis of 3-bromo-6-chloropicolinamide requires strategic implementation of halogenation methodologies that can selectively introduce both bromine and chlorine substituents onto the picolinic acid framework while preserving the amide functionality [1] [2]. Contemporary halogenation approaches for picolinamide derivatives encompass several distinct mechanistic pathways, each offering unique advantages in terms of regioselectivity, reaction conditions, and substrate tolerance.

Direct electrophilic aromatic substitution represents the most traditional approach for introducing halogens into pyridine carboxamide systems [2] [3]. This methodology exploits the inherent reactivity of pyridine derivatives toward electrophilic halogenating agents, though the electron-deficient nature of the pyridine ring necessitates activation through protonation or Lewis acid coordination [2]. The process typically involves treatment of picolinamide substrates with elemental halogens or halogenating reagents under acidic conditions, achieving moderate yields ranging from 30 to 70 percent depending on substrate substitution patterns [2] [4].

Palladium-catalyzed carbon-hydrogen bond functionalization has emerged as a powerful strategy for selective halogenation of picolinamide derivatives [1] [5]. This approach utilizes the directing ability of the amide functionality to achieve regioselective ortho-halogenation through palladium-mediated carbon-hydrogen bond activation [1]. The methodology employs palladium acetate as the catalyst in combination with potassium halogenate salts and potassium persulfate as oxidants, enabling installation of iodine, bromine, and chlorine substituents with high positional selectivity [1] [5].

| Halogenation Method | Yield Range (%) | Reaction Temperature (°C) | Selectivity |

|---|---|---|---|

| Direct Electrophilic Substitution | 30-70 | 80-150 | Moderate |

| Palladium-Catalyzed C-H Activation | 55-90 | 100-120 | High |

| Phosphine-Mediated Substitution | 60-95 | 80-120 | Excellent |

| Metal-Organic Framework Catalysis | 60-88 | 40-80 | Good to Excellent |

Phosphine-mediated nucleophilic halogenation strategies have revolutionized pyridine halogenation by enabling precise positional control [2] [4]. These methodologies utilize designed heterocyclic phosphine reagents that form electrophilic phosphonium salts at specific positions of pyridine rings, which subsequently undergo nucleophilic displacement with halide ions [2]. The approach demonstrates exceptional regioselectivity for 4-position halogenation and tolerates diverse functional groups, making it particularly valuable for complex substrate functionalization [2] [4].

Metal-organic framework catalyzed oxidative halogenation represents an emerging approach that combines high activity with excellent regioselectivity [6]. Zirconium-based metal-organic frameworks containing mono-bipyridyl iron(III) chloride active sites catalyze the oxidative bromination of aromatic substrates using hydrogen peroxide as oxidant and potassium bromide as bromine source [6]. This methodology achieves significant conversion rates with outstanding regioselectivity under mild reaction conditions while maintaining catalyst recyclability [6].

The integration of multiple halogenation strategies enables sequential introduction of different halogen substituents, as required for 3-bromo-6-chloropicolinamide synthesis [7] [8]. Sequential halogenation protocols typically involve initial installation of the more reactive halogen followed by introduction of the second halogen under controlled conditions to prevent over-halogenation or halogen exchange reactions [7] [9].

Catalytic Approaches for Regioselective Bromination

Regioselective bromination of picolinamide substrates requires sophisticated catalytic systems that can overcome the inherent electronic deactivation of pyridine rings while achieving precise positional control [1] [6] [10]. The development of catalytic methodologies for selective bromination has focused on exploiting directing group effects, catalyst design, and mechanistic understanding to achieve optimal selectivity and efficiency.

Palladium-catalyzed directed bromination utilizing picolinamide directing groups represents a highly effective approach for ortho-selective carbon-hydrogen bond functionalization [1] [5]. The methodology employs palladium acetate as the catalyst in combination with potassium bromate and potassium persulfate, creating a unique oxidative system that enables selective bromination [1]. The picolinamide directing group coordinates to the palladium center, facilitating ortho-carbon-hydrogen bond activation and subsequent bromination with yields ranging from 65 to 89 percent [1] [5].

Rhodium(III)-catalyzed regioselective halogenation has demonstrated exceptional capability for 3-selective bromination of electron-rich heterocycles [10]. The dual role of the rhodium catalyst enables both directed halogenation and prevention of inherent substrate halogenation, resulting in highly selective access to brominated heterocycles with complementary regioselectivity compared to uncatalyzed approaches [10]. This methodology tolerates various functional groups and achieves yields of 70 to 92 percent under optimized conditions [10].

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Palladium acetate/Potassium bromate | 100-120 | 12-24 | 65-89 | ortho-selective |

| Rhodium(III) complexes | 80-100 | 4-12 | 70-92 | 3-position selective |

| TEMPO/N-bromosuccinimide | 25-60 | 2-8 | 55-85 | Site-selective |

| Iron(III)/Metal-organic framework | 40-80 | 6-18 | 60-88 | para-selective |

Oxoammonium salt catalysis using 2,2,6,6-tetramethylpiperidine-1-oxyl derivatives provides an efficient alternative for regioselective bromination [11]. These catalysts activate electrophilic halogenating reagents through formation of highly reactive halogenating intermediates [11]. The methodology demonstrates broad substrate tolerance including olefins, alkynes, and aromatic compounds, achieving excellent regioselectivity under mild conditions [11].

Metal-organic framework confined catalysis offers unique advantages for regioselective bromination through shape-selective catalysis [6]. The confinement of active iron(III) species within well-defined porous frameworks enhances regioselectivity through steric control while maintaining high catalytic activity [6]. The heterogeneous nature of these catalysts facilitates product separation and enables catalyst recycling without significant activity loss [6].

Phosphine-mediated regioselective bromination exploits the unique reactivity of phosphonium intermediates toward nucleophilic halide displacement [2]. The methodology requires activation with trifluoromethanesulfonic acid to generate sufficiently electrophilic phosphonium salts for efficient bromination [2]. This approach achieves exceptional positional control and tolerates acid-sensitive functional groups when lithium bromide is employed as the bromide source [2].

The mechanistic understanding of regioselective bromination has revealed critical factors governing selectivity [12] [13]. The Hammond postulate explains the high selectivity observed in bromination reactions, where the endothermic nature of bromine radical reactions leads to product-like transition states that amplify differences in radical stability [12] [13]. This mechanistic insight guides catalyst design and reaction optimization for enhanced selectivity [12] [13].

Optimization of Amide Functionalization Reactions

The optimization of amide functionalization reactions for 3-bromo-6-chloropicolinamide synthesis requires systematic evaluation of reaction parameters to maximize yield, selectivity, and substrate tolerance while minimizing side reactions [14] [15] [16]. Contemporary optimization strategies employ design of experiments methodologies and mechanistic understanding to identify optimal reaction conditions [17].

Temperature optimization represents a critical parameter in amide functionalization reactions, with optimal ranges typically falling between 80 to 120 degrees Celsius [16] [18]. Higher temperatures promote reaction rates and conversion but risk substrate decomposition and formation of unwanted side products [17]. Lower temperatures may result in incomplete conversion and extended reaction times, necessitating careful balance between efficiency and selectivity [16] [18].

| Optimization Parameter | Optimal Range | Yield Impact (%) | Critical Considerations |

|---|---|---|---|

| Reaction Temperature | 80-120°C | ±15-25 | Substrate decomposition above 140°C |

| Catalyst Loading | 5-10 mol% | ±10-20 | Diminishing returns above 10 mol% |

| Reaction Time | 8-24 hours | ±5-15 | Side reactions with extended times |

| Solvent System | Dioxane/Dimethylformamide | ±20-30 | Solubility and reactivity balance |

| Oxidant Equivalents | 1.5-2.5 equivalents | ±10-25 | Over-oxidation risks |

Catalyst loading optimization reveals that 5 to 10 mole percent typically provides optimal performance for most palladium-catalyzed amide functionalization reactions [1] [19]. Higher catalyst loadings show diminishing returns and may promote competing side reactions, while insufficient catalyst concentrations result in incomplete conversion and reduced yields [1] [17]. The optimal catalyst loading depends on substrate reactivity and steric accessibility of the reaction site [19].

Solvent system selection profoundly influences reaction efficiency and selectivity in amide functionalization [16] [18]. Polar aprotic solvents such as 1,4-dioxane and dimethylformamide provide optimal balance between substrate solubility and catalyst activity [1] [16]. Mixed solvent systems can enhance solubility of heterogeneous reaction components while maintaining appropriate reactivity profiles [18].

Oxidant optimization requires careful consideration of equivalents and reactivity to prevent over-oxidation while ensuring complete conversion [1] [11]. Potassium persulfate combined with halogenate salts provides effective oxidative conditions for palladium-catalyzed halogenation, with 1.5 to 2.5 equivalents typically representing the optimal range [1]. Excess oxidant can lead to substrate degradation and formation of over-oxidized products [11].

Reaction time optimization involves balancing conversion efficiency with selectivity maintenance [17] [19]. Extended reaction times may improve conversion but often result in formation of side products through competing pathways [17]. Monitoring reaction progress through analytical techniques enables identification of optimal reaction endpoints [19].

Site-selective amide functionalization requires sophisticated catalyst design to achieve regioselective modification in the presence of multiple reactive sites [14] [20]. Molybdenum-based catalysts with sterically congested ligands demonstrate exceptional site-selectivity for amide functionalization, enabling selective modification of single amide groups in complex molecular environments [14] [20].

The integration of computational methods with experimental optimization provides powerful tools for reaction development [2]. Density functional theory calculations elucidate mechanistic pathways and identify rate-determining steps, guiding optimization efforts toward the most impactful parameters [2]. This combined approach accelerates optimization processes and enhances understanding of structure-reactivity relationships [2].

The thermodynamic properties of 3-Bromo-6-chloropicolinamide (molecular formula C₆H₄BrClN₂O, molecular weight 235.46 g/mol) represent a critical aspect of its physicochemical characterization [1] [2]. This halogenated picolinamide derivative exhibits distinct thermodynamic behavior due to the combined effects of halogen substitution and the amide functional group.

Phase Equilibria and Thermal Transitions

Based on structural analysis and comparison with related picolinamide compounds, 3-Bromo-6-chloropicolinamide exists as a crystalline solid at ambient conditions [4]. The polymorphic behavior of picolinamide derivatives has been extensively studied, with the parent compound picolinamide showing dimorphic behavior with melting points of 102.0°C and 106.4°C for different polymorphs [4] [5]. However, specific thermal transition data for 3-Bromo-6-chloropicolinamide remains experimentally undetermined.

The compound's phase behavior is expected to be influenced by intermolecular hydrogen bonding patterns typical of picolinamide derivatives. Crystal structure studies of related compounds indicate that the pyridine nitrogen and carbonyl oxygen atoms in picolinamide derivatives coordinate through complementary hydrogen bonding motifs, forming R₂²(8) dimers and extended hydrogen-bonded networks [5] [6].

Thermodynamic Stability Assessment

The presence of both bromine and chlorine substituents significantly affects the compound's thermodynamic stability profile. Halogenated pyridine derivatives generally exhibit enhanced thermal stability compared to their non-halogenated counterparts, with thermal decomposition typically occurring above 200°C [7] [8]. The electron-withdrawing nature of the halogen atoms stabilizes the aromatic system while potentially affecting the amide group's reactivity.

Computational studies using density functional theory (DFT) methods on similar halogenated pyridines indicate that the electronic structure modifications induced by halogen substitution contribute to overall molecular stability [9]. The glass transition temperature is estimated to be below room temperature based on the behavior of related halogenated pyridine compounds.

Solubility Characteristics in Organic Solvents

Polar Aprotic Solvents

3-Bromo-6-chloropicolinamide demonstrates excellent solubility in highly polar aprotic solvents, particularly dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) [10] [11]. These solvents provide optimal solvation through strong dipolar interactions with both the pyridine nitrogen and the amide carbonyl group. The compound's LogP value of 2.48 indicates moderate lipophilicity, which favors dissolution in these polar organic media [2].

Studies on related picolinamide derivatives confirm high solubility in DMSO, with concentrations exceeding 24 mg/mL achievable for similar compounds [10] [12]. The strong donor number of DMSO (DN = 29.8) enables effective solvation of the halogenated aromatic system through specific solvent-solute interactions [13].

Polar Protic Solvents

In polar protic solvents such as ethanol and methanol, 3-Bromo-6-chloropicolinamide exhibits moderate to high solubility due to hydrogen bonding interactions between the amide group and the protic solvent molecules [10] . The solubility profile in these solvents is comparable to that observed for picolinamide, which shows good dissolution in alcoholic media [12] [14].

Acetonitrile presents moderate solubility characteristics for the compound, with the polar aprotic nature providing adequate solvation for the aromatic system while maintaining compatibility with the halogen substituents [10] [15].

Lower Polarity Solvents

In solvents of reduced polarity such as ethyl acetate and dichloromethane, the compound shows limited but measurable solubility. The presence of halogen atoms enhances compatibility with halogenated solvents like chloroform through halogen-halogen interactions [16] [17]. Non-polar solvents including benzene, toluene, and n-hexane demonstrate very poor solvation capacity due to the absence of adequate polar interactions with the amide functionality.

Aqueous Solubility

Water solubility of 3-Bromo-6-chloropicolinamide is expected to be low to moderate, consistent with the behavior of picolinamide derivatives. The parent compound picolinamide exhibits water solubility of approximately 24 mg/mL [12] [14], but the additional halogen substituents likely reduce aqueous solubility due to increased hydrophobic character.

Degradation Pathways Under Various Environmental Conditions

Hydrolytic Degradation

Under acidic conditions (pH < 4), 3-Bromo-6-chloropicolinamide undergoes slow to moderate hydrolysis of the amide group, converting to 3-bromo-6-chloropicolinic acid [18] [19]. This degradation pathway has been extensively studied for picolinamide derivatives, where concentrated hydrochloric acid solutions promote amide hydrolysis through acid-catalyzed mechanisms [19].

Basic conditions (pH > 9) accelerate amide hydrolysis significantly, potentially leading to ring-opening reactions at elevated pH levels [18]. The stability of picolinamide derivatives decreases markedly with increasing pH, following typical amide hydrolysis kinetics.

Photodegradation Pathways

Exposure to ultraviolet radiation initiates photodegradation processes primarily affecting the carbon-halogen bonds [8] [20]. Halogenated pyridines are susceptible to photolytic dehalogenation, producing dehalogenated products and ultimately leading to mineralization products including carbon dioxide [8]. The photodegradation rate is moderate under standard environmental conditions.

Thermal Decomposition

At elevated temperatures (>100°C), 3-Bromo-6-chloropicolinamide undergoes thermal decomposition involving dehalogenation processes [7] [8]. The primary decomposition products include hydrogen bromide, hydrogen chloride, and various pyridine derivatives. The onset of thermal decomposition typically occurs between 200-300°C based on the thermal stability of related halogenated aromatic compounds.

Oxidative Degradation

Under oxidizing atmospheric conditions, the compound experiences slow oxidation of the pyridine ring system [7]. Photocatalytic conditions involving hydroxyl radicals can accelerate degradation significantly, leading to rapid mineralization to carbon dioxide and water [21].

Biodegradation Considerations

In soil environments, biodegradation proceeds slowly through microbial dehalogenation enzymes [22]. The presence of both bromine and chlorine substituents creates resistance to biodegradation, requiring specialized enzymatic systems for effective biotransformation. Aquatic environments show similar slow biodegradation rates with potential for bioaccumulation due to the compound's moderate lipophilicity.

Environmental Persistence

The combined halogen substitution pattern contributes to environmental persistence, with primary degradation pathways requiring either extreme pH conditions, elevated temperatures, or specific photolytic conditions for significant transformation. The compound's stability profile suggests moderate environmental persistence under typical ambient conditions.